molecular formula C13H8F2O2 B1519354 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 886363-30-0

3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1519354
CAS No.: 886363-30-0
M. Wt: 234.2 g/mol
InChI Key: SIWYNBHENGSUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a biphenyl core with two fluorine atoms at the 3' and 4' positions and a carboxylic acid group at the 2' position. Its structural characteristics make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid typically involves the following steps:

  • Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms at the desired positions.

  • Carboxylation Reaction: The halogenated biphenyl compound is then subjected to a carboxylation reaction to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or other reduced forms.

  • Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the development of bioactive molecules and probes for biological studies.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.

Comparison with Similar Compounds

3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is similar to other fluorinated biphenyl compounds, but its unique combination of fluorine atoms and carboxylic acid group sets it apart. Some similar compounds include:

  • 3,4-Difluoro-1,1'-biphenyl: Lacks the carboxylic acid group.

  • 3',4'-Difluoro-1,1'-biphenyl-2-carboxylic acid: Similar structure but with different positions of fluorine atoms.

  • 3,4-Difluorobenzene: A simpler compound without the biphenyl structure.

These compounds may have different properties and applications based on their structural differences. This compound's unique structure makes it particularly valuable in specific scientific and industrial contexts.

Properties

IUPAC Name

2-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWYNBHENGSUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654126
Record name 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-30-0
Record name 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-30-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.